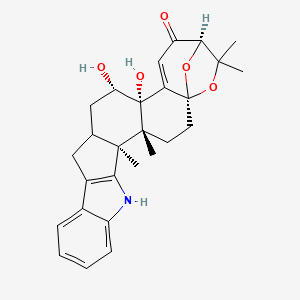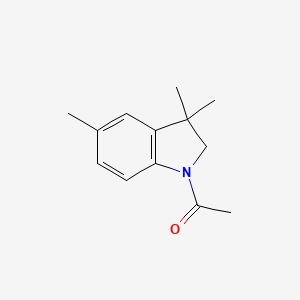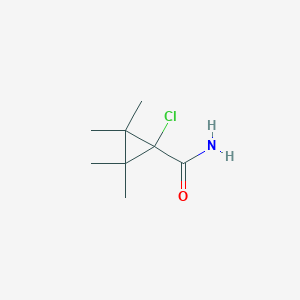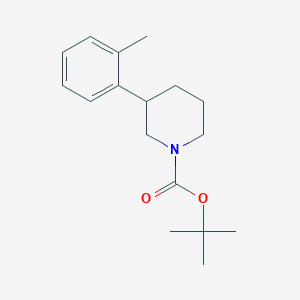
Hydroxypaspalinine, 14-alpha-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxypaspalinine, 14-alpha- is an indolic secondary metabolite first isolated from the fungus Aspergillus nomius by researchers at Iowa University and the USDA in 1993 . It belongs to the paspalinine family of tremorigenic toxins, which are often associated with animal toxicity on pasture . This compound exhibits weak antiinsectan activity .
準備方法
Hydroxypaspalinine, 14-alpha- is typically isolated from the sclerotia of Aspergillus nomius . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that indole diterpenoids, the class of compounds to which hydroxypaspalinine belongs, are synthesized through a series of cyclization, oxidation, and prenylation reactions starting from a common precursor, 3-geranylgeranylindole .
化学反応の分析
Hydroxypaspalinine, 14-alpha- undergoes various chemical reactions typical of indole diterpenoids. These reactions include:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the indole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically other indole diterpenoid derivatives with modified functional groups .
科学的研究の応用
Hydroxypaspalinine, 14-alpha- has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of indole diterpenoids.
Biology: The compound’s weak antiinsectan activity makes it a subject of interest in entomological studies.
Industry: The compound’s potential use in developing antiinsectan agents is being explored.
作用機序
The mechanism of action of hydroxypaspalinine, 14-alpha- involves its interaction with specific molecular targets in insects, leading to its antiinsectan activity . The exact molecular pathways and targets are not fully elucidated, but it is believed to interfere with the normal functioning of the insect’s nervous system .
類似化合物との比較
Hydroxypaspalinine, 14-alpha- is unique among its peers due to its specific structural features and biological activity. Similar compounds include:
Paspalinine: Another member of the paspalinine family with similar tremorigenic properties.
Paxilline: An indole diterpenoid with potent tremorigenic activity.
Janthitrems: Compounds with similar structural features and biological activities.
These compounds share a common indole diterpenoid core structure but differ in their specific functional groups and biological activities .
特性
分子式 |
C27H31NO5 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
(1S,4R,5S,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one |
InChI |
InChI=1S/C27H31NO5/c1-23(2)22-18(29)13-19-26(32-22,33-23)10-9-24(3)25(4)14(12-20(30)27(19,24)31)11-16-15-7-5-6-8-17(15)28-21(16)25/h5-8,13-14,20,22,28,30-31H,9-12H2,1-4H3/t14?,20-,22-,24+,25+,26-,27-/m0/s1 |
InChIキー |
JNHPMJVSUJKCKH-LRHBAKDYSA-N |
異性体SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1([C@H](CC5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)O |
正規SMILES |
CC1(C2C(=O)C=C3C(O2)(O1)CCC4(C3(C(CC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14111234.png)



![2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111258.png)
![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B14111263.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B14111265.png)
![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111270.png)
![(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine;hydrochloride](/img/structure/B14111278.png)

![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14111291.png)
![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14111298.png)
![3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14111305.png)
